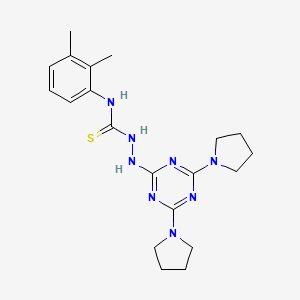![molecular formula C8H8ClN3O2 B2715142 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride CAS No. 2279124-20-6](/img/structure/B2715142.png)
5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 213.62 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7N3O2.ClH/c9-6-4-10-11-2-1-5 (8 (12)13)3-7 (6)11;/h1-4H,9H2, (H,12,13);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound has been utilized as a precursor or intermediate in the synthesis of a wide array of heterocyclic compounds. For instance, research has demonstrated its application in the development of pyrazolo[3,4-b]pyridines, which are potent and selective inhibitors of A1 adenosine receptors, showing significant improvement in binding affinity and selectivity compared to previously reported compounds (Manetti et al., 2005).
Enaminones derived from related structures have been shown to serve as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities. These compounds exhibit inhibition effects on human breast and liver carcinoma cell lines, comparable to those of standard drugs (Riyadh, 2011).
Material Science and Photophysical Properties
- The influence of substituents on the photophysical properties of pyrazolopyridine derivatives has been a subject of investigation. Research into pyrazolopyridines with specific side chains has explored their fluorescence properties, revealing insights into how molecular modifications impact their fluorescence quantum yield (Patil et al., 2011).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
- Another area of research focuses on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This has involved studying the reactions of related precursors with various reagents to produce compounds with potential biological activities. Such synthetic strategies have paved the way for the development of new molecules with enhanced pharmacological profiles (Drev et al., 2014).
Antimicrobial and Anticancer Activities
- Research into pyrazolo[3,4-d]pyrimidine derivatives synthesized from related compounds has evaluated their antibacterial activity. These studies have shown promising results against various pathogenic strains, highlighting the potential of derivatives for therapeutic applications (Rostamizadeh et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
5-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13;/h1-4H,9H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZCLFBBQOWXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2715059.png)
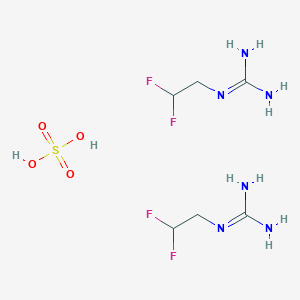


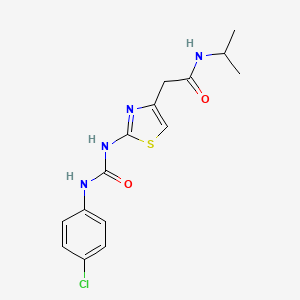
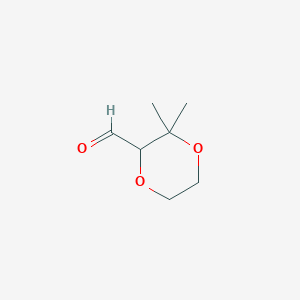
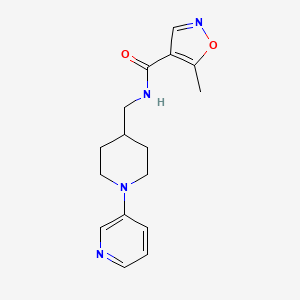
![N-(1H-benzo[d]imidazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B2715070.png)

![2-Chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2715073.png)

![N-cyclopropyl-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2715079.png)

